molecular formula C13H10N2O3 B14064068 Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate

Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate

Cat. No.: B14064068
M. Wt: 242.23 g/mol
InChI Key: RVAHHDFHZWAFCL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(2,2-dicyanoethenyl)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxyacetates .

Scientific Research Applications

Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate involves its interaction with various molecular targets. The dicyanoethenyl group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The phenoxyacetate moiety can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

methyl 2-[4-(2,2-dicyanoethenyl)phenoxy]acetate

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)9-18-12-4-2-10(3-5-12)6-11(7-14)8-15/h2-6H,9H2,1H3

InChI Key

RVAHHDFHZWAFCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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